![molecular formula C12H9FS B1589844 4-Fluoro diphenyl sulfide CAS No. 330-85-8](/img/structure/B1589844.png)
4-Fluoro diphenyl sulfide
Overview
Description
4-Fluoro diphenyl sulfide is a chemical compound with the molecular formula C12H9FS . It is a derivative of diphenyl sulfide, an organosulfur compound that consists of two phenyl groups attached to a sulfur atom .
Synthesis Analysis
The synthesis of 4-Fluoro diphenyl sulfide involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . There are 15 synthesis methods available for 4-Fluoro diphenyl sulfide .
Molecular Structure Analysis
The molecular structure of 4-Fluoro diphenyl sulfide consists of a sulfur atom bonded to two phenyl groups, one of which has a fluorine atom attached .
Scientific Research Applications
Synthesis and Biological Activity
4-Fluoro diphenyl sulfide has been studied for its potential in synthesizing new compounds with biological activity. For instance, Sousa Júnior et al. (1996) synthesized various (4-alkylamino-4'-fluoro)-diphenyl sulphones, which, in preliminary evaluations, showed no effect on several types of bacteria and yeasts (Sousa Júnior, Miller, & Giesbrecht, 1996).
Polymer Synthesis
This compound has been utilized in the synthesis of polymers. Attwood et al. (1977) prepared several 4-halogenophenylsulphonylphenols, useful intermediates for the synthesis of poly(arylene ether sulphones), via various synthetic routes including the use of 4-fluoro-3'-hydroxydiphenyl sulphone (Attwood, Barr, Feasey, Leslie, Newton, & Rose, 1977).
Electrophilic Character Study
The compound has also been part of studies to understand the electrophilic nature of certain intermediates. Andō et al. (1980) conducted studies on the competitive oxidations of 4-monosubstituted diphenyl sulfides, indicating their electrophilic character (Andō, Kabe, & Mivazaki, 1980).
Photodegradation and Environmental Fate
The photochemical behavior of certain polychlorinated diphenyl sulfides, including derivatives of 4-fluoro diphenyl sulfide, has been studied to understand their environmental fate. Ge et al. (2019) investigated the photodegradation of these compounds on the surface of silica gel in aqueous environments, providing insights into their environmental transformation (Ge, Wang, Li, Wang, Wang, Qu, & Wang, 2019).
Fluorescent Molecular Probes
In the field of fluorescent molecular probes, Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles, incorporating a sulfonyl group at the 4 position of the phenyl ring, potentially involving 4-fluoro diphenyl sulfide derivatives. These compounds displayed strong solvent-dependent fluorescence, making them useful for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-4-phenylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIVWUFOYSDTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466503 | |
Record name | 4-Fluoro diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
330-85-8 | |
Record name | 4-Fluoro diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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